molecular formula C15H16N2O2 B1375309 Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate CAS No. 1357147-42-2

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

Cat. No. B1375309
M. Wt: 256.3 g/mol
InChI Key: FTVWOQKTVKETOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1357147-42-2 . It has a molecular weight of 256.3 and its IUPAC name is benzyl 4-(cyanomethylene)-1-piperidinecarboxylate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2 .


Physical And Chemical Properties Analysis

The melting point of this compound is between 72 - 73 degrees Celsius .

Scientific Research Applications

Synthesis and Biochemical Applications

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate has been used in various synthetic pathways to create a range of biochemical compounds. For instance, it has been utilized in the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which were evaluated as inhibitors of steroid-5alpha-reductase type 1 and 2, showing varied inhibitory potencies (Picard et al., 2000). Additionally, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, involving benzyl 4-(cyanomethylidene)piperidine-1-carboxylate, for their potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).

Medicinal Chemistry Synthesis

In medicinal chemistry, this compound is involved in processes like oxindole synthesis through palladium-catalyzed CH functionalization, which is significant in the development of inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014). Additionally, it has been used in the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, which are crucial for developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1992).

Applications in Organic Chemistry

In the field of organic chemistry, benzyl 4-(cyanomethylidene)piperidine-1-carboxylate plays a role in the synthesis of various piperidine derivatives. These derivatives are pivotal intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). It also finds application in the development of novel piperidine derivatives as anti-acetylcholinesterase agents, which hold potential in treating neurodegenerative diseases (Sugimoto et al., 1990).

Structural and Spectroscopic Studies

Structurally, benzyl 4-(cyanomethylidene)piperidine-1-carboxylate has been a subject of study for its NMR spectra and molecular structure. This research provides insights into the electronic and spatial configuration of such compounds, which is essential for their application in synthetic chemistry and drug development (Lee, Beckett & Sugden, 1966).

Catalytic Applications

In catalysis, this compound has been used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating its utility in the formation of piperidine derivatives. This application is vital for the synthesis of various pharmacologically active compounds (Zhang et al., 2006).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidelines on how to handle the compound safely.

properties

IUPAC Name

benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWOQKTVKETOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158683
Record name 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

CAS RN

1357147-42-2
Record name 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357147-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Reactant of Route 6
Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.